molecular formula C5H5Br3N2 B2716143 3-Bromo-6-(bromomethyl)pyridazine hydrobromide CAS No. 1914148-57-4

3-Bromo-6-(bromomethyl)pyridazine hydrobromide

Cat. No.: B2716143
CAS No.: 1914148-57-4
M. Wt: 332.821
InChI Key: FAVSJMWSPAAEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with the molecular formula C5H5Br3N2. It is commonly used as a building block in organic synthesis due to its unique chemical properties. The compound is characterized by the presence of bromine atoms attached to a pyridazine ring, making it a valuable intermediate in various chemical reactions .

Scientific Research Applications

3-Bromo-6-(bromomethyl)pyridazine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of agrochemicals and as a reagent in various industrial processes.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .

Mechanism of Action

The bromine atoms in “3-Bromo-6-(bromomethyl)pyridazine hydrobromide” make it a good electrophile, meaning it can participate in reactions with nucleophiles. This property could be exploited in various chemical reactions to create new bonds and form new compounds .

As for its safety, it’s important to note that this compound is classified as dangerous, as it can cause severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(bromomethyl)pyridazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Properties

IUPAC Name

3-bromo-6-(bromomethyl)pyridazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVSJMWSPAAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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